molecular formula C10H4Cl2F3NO B1333777 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline CAS No. 59108-13-3

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

Cat. No. B1333777
CAS RN: 59108-13-3
M. Wt: 282.04 g/mol
InChI Key: UPYWRJPYAKQWLV-UHFFFAOYSA-N
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Description

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline (5,7-DCQ) is a synthetic quinoline compound that has been studied for its potential applications in scientific research. It is a structural analog of the naturally occurring quinoline alkaloid, cantharidin, and has been used as a model compound to study the biological activity of cantharidin and its derivatives. 5,7-DCQ is also known as 5,7-dichloro-4-hydroxy-2-trifluoromethylquinoline, 5,7-dichloro-2-trifluoromethylquinoline-4-ol, and 4-hydroxy-5,7-dichloro-2-trifluoromethylquinoline.

Scientific Research Applications

1. Control of Vibriosis in Turbot

Substituted quinolines, particularly 5,7-dichloro-8-hydroxyquinoline, have been shown to be useful in controlling vibriosis in turbot, a type of fish. These chemicals rapidly inactivate bacterial isolates and control disease manifestation in fish (Austin, Johnson, & Alderman, 1982).

2. Antimicrobial Activities

New quinoline derivatives carrying a 1,2,4-triazole moiety were synthesized and showed very good antimicrobial activity, comparable to first-line standard drugs (Eswaran, Adhikari, & Shetty, 2009). Another study confirmed the antimicrobial activities of similar derivatives, with some compounds exhibiting promising antimicrobial activity (Thomas et al., 2011).

3. Synthesis and Characterization

Research on the reaction of fluorinated quinolines with nitrogen-centered nucleophiles led to the synthesis of new quinoline derivatives containing amino or modified amino groups, expanding the understanding of these compounds (Safina et al., 2009). Similarly, studies on the synthesis and characterization of new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles contributed to this field (Garudachari et al., 2014).

4. Spectroscopic Characterization

Spectroscopic characterization and theoretical investigation of hydroxyquinoline derivatives were conducted, providing insights into the reactivity of these compounds with water and proteins, suggesting potential as antiprotozoal agents (Sureshkumar et al., 2018).

5. Antibacterial and Antituberculosis Properties

New quinoline derivatives were synthesized and evaluated for their antibacterial and antituberculosis activities, showing very good activities in some cases (Eswaran, Adhikari, Chowdhury, Pal, & Thomas, 2010).

Safety and Hazards

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is irritating to eyes, respiratory system, and skin . It may be harmful if absorbed through the skin, swallowed, or inhaled . In case of contact, it is recommended to flush eyes and skin with plenty of water, and seek medical aid .

properties

IUPAC Name

5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3NO/c11-4-1-5(12)9-6(2-4)16-8(3-7(9)17)10(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYWRJPYAKQWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=CC2=O)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371639
Record name 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59108-13-3
Record name 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59108-13-3
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